Home > Products > Screening Compounds P42423 > Ipratropium (bromide)
Ipratropium (bromide) -

Ipratropium (bromide)

Catalog Number: EVT-10886269
CAS Number:
Molecular Formula: C20H30BrNO3
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ipratropium bromide is an anticholinergic medication primarily used to manage symptoms of bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma. It is a quaternary ammonium derivative of atropine, which differentiates it from other anticholinergic agents by its reduced systemic absorption when administered via inhalation. The drug was first approved by the U.S. Food and Drug Administration in 1986 for monotherapy and in 1996 for use in combination with albuterol, another bronchodilator .

Source

Ipratropium bromide is synthesized from natural compounds and is classified as a small molecule drug. It is commercially available under various brand names, including Atrovent and Combivent . The chemical structure of ipratropium allows for its effective use in treating respiratory conditions due to its ability to block muscarinic receptors in the airways, leading to bronchodilation.

Classification

Ipratropium bromide falls under the category of anticholinergic bronchodilators. It is recognized for its role in respiratory therapy, particularly in patients with obstructive airway diseases .

Synthesis Analysis

The synthesis of ipratropium bromide involves several key steps:

  1. Acyl Chlorination: The process begins with the acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent.
  2. Reaction with Isopropyl Tropine Mesylate: After the acylation reaction is complete, isopropyl tropine mesylate is added to the reaction mixture and allowed to react at controlled temperatures (20-30 °C) for 1.5 to 2 hours, followed by heating to 40-45 °C for an extended period.
  3. Hydrolysis: The organic solvent is then removed, and an inorganic acid is added for hydrolysis to yield a hydrolysate.
  4. Extraction and Purification: The hydrolysate undergoes extraction with dichloromethane, followed by pH adjustment and further purification steps involving high-pressure reactions with methyl bromide to produce ipratropium bromide as a white crystalline solid .
Molecular Structure Analysis

The molecular formula of ipratropium bromide is C20H30NO3BrC_{20}H_{30}NO_3Br, and it has a molecular weight of approximately 412.36 g/mol . The structure features a bicyclic system characteristic of quaternary ammonium compounds, with specific functional groups that contribute to its pharmacological activity.

Structural Data

  • Molecular Weight: 412.36 g/mol
  • Melting Point: 232-233 °C
  • Solubility: Freely soluble in methanol and water, slightly soluble in ethanol .

The crystal structure of ipratropium bromide monohydrate has been characterized using synchrotron X-ray powder diffraction techniques, revealing intricate cation-anion interactions within its layered structure .

Chemical Reactions Analysis

Ipratropium bromide can undergo various chemical reactions typical of quaternary ammonium compounds, including:

  • Hydrolysis: Reaction with water can lead to the breakdown of the molecule under acidic or basic conditions.
  • Nucleophilic Substitution: The presence of the bromide ion allows for potential nucleophilic substitution reactions.

These reactions are essential for understanding the stability and reactivity of ipratropium bromide in pharmaceutical formulations.

Mechanism of Action

Ipratropium bromide exerts its therapeutic effects primarily through antagonism of muscarinic acetylcholine receptors in the bronchial smooth muscle. This action leads to:

  • Bronchodilation: By inhibiting acetylcholine-induced bronchoconstriction, ipratropium facilitates easier airflow in patients suffering from obstructive airway diseases.
  • Reduced Secretions: It also decreases mucus secretion in the airways, further aiding respiratory function.

The onset of action typically occurs within minutes after inhalation, making it effective for acute symptom relief .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white crystalline powder
  • Taste: Bitter
  • Melting Point: 232-233 °C
  • Solubility: Soluble in water; slightly soluble in ethanol; insoluble in most organic solvents .

Chemical Properties

  • Stability: Ipratropium bromide is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can participate in hydrolysis and nucleophilic substitution reactions due to its functional groups.

These properties are critical when formulating inhalation solutions or aerosolized products for therapeutic use.

Applications

Ipratropium bromide is widely used in clinical settings for:

  • Management of COPD: It helps alleviate symptoms such as wheezing and shortness of breath.
  • Asthma Treatment: Often prescribed as part of combination therapy with beta agonists.
  • Nebulization Therapy: Frequently delivered via nebulizers for patients unable to use metered-dose inhalers effectively.

In addition to its primary uses, ongoing research explores potential applications in other respiratory conditions and therapeutic areas .

Synthetic Pathways and Development of Ipratropium Bromide

Historical Synthesis: From Atropine Derivatives to Quaternary Ammonium Optimization

Ipratropium bromide’s chemical lineage traces directly to the natural alkaloid atropine, isolated from plants of the Solanaceae family (e.g., Datura stramonium), historically used in traditional medicine for respiratory conditions [1] [9]. Early synthetic routes involved the quaternization of tropane alkaloids to enhance therapeutic specificity and reduce systemic toxicity. The pivotal development step occurred in 1966 with the patenting of a semi-synthetic pathway starting from atropine (tropine tropate) [1] [4]:

  • Esterification & Quaternization: Atropine undergoes esterification with isopropyl bromide, forming the quaternary ammonium core. This transformation confers permanent positive charge on the nitrogen atom, restricting passage across the blood-brain barrier and minimizing central nervous system side effects compared to tertiary amine precursors like atropine [1] [8].
  • Reaction Optimization: Initial industrial processes utilized methyl bromide or isopropyl bromide in aprotic solvents (e.g., chloroform, acetone) under reflux. Critical challenges included:
  • Controlling exothermic reactions during quaternization.
  • Minimizing hydrolysis of the ester linkage under basic conditions.
  • Achieving high purity by removing residual solvents and unreacted starting materials [4] [2].
  • Purification Challenges: Early methods relied heavily on recrystallization from mixed organic solvents (e.g., acetone/dichloromethane or ethyl acetate/toluene) to isolate the crystalline bromide salt, with yields often below 60% due to by-product formation and degradation of the labile tropane ester [4].

Table 1: Evolution of Key Ipratropium Bromide Synthetic Methods

Synthetic StageEarly Methods (1970s-80s)Refined Industrial Methods (1990s-Present)
PrecursorAtropine (Tropine Tropate)N-Isopropyl Nortropine Ester
Quaternizing AgentMethyl Bromide / Isopropyl BromideIsopropyl Bromide
Primary SolventChloroform, AcetoneDichloromethane, Acetonitrile, Toluene
Reaction ConditionsReflux, atmospheric pressureControlled temperature (0-40°C), nitrogen atmosphere
Key Impurity ControlNortropine derivatives, Solvent residuesResidual isopropyl bromide, Tropanol isomers
Typical Yield50-65%75-85% (optimized crystallization)

Patent Landscape and Industrial Production Methodologies

The industrial manufacture of ipratropium bromide is underpinned by a complex patent landscape focused on process optimization, formulation stability, and delivery devices:

  • Core Compound Patents: The original compound patent (DE1966C0006754) filed in 1966 established the basic structure and synthesis, entering the public domain decades ago [1] [5].
  • Process Innovation Patents: Subsequent patents protected optimized industrial routes. For example:
  • CN111978316B details a high-yield method using dichloromethane as the solvent, controlled low-temperature addition of isopropyl bromide to N-isopropyl nortropine ester, and a multi-stage purification involving washing with aprotic solvents and vacuum drying. This process claims yields exceeding 85% and purity >99.5% by HPLC [4].
  • CN106349238A describes alternative pathways involving reduction steps and utilizes polar solvents like methanol or acetonitrile under basic catalysis (e.g., sodium methoxide), focusing on minimizing genotoxic impurities like residual alkyl bromides [2].
  • Formulation & Device Patents: Dominating recent IP, these protect specific delivery systems essential for market exclusivity:
  • US8474447B2 ("Inhaler device") protects the mechanical actuator for the HFA (hydrofluoroalkane) propelled Atrovent Hydrofluoroalkane metered-dose inhaler, valid until Jan 2030 [10] [5].
  • US5683677 & US5676930 covered stabilized HFA solution formulations replacing older CFC (chlorofluorocarbon) propellants, crucial after the CFC phase-out mandated by the Montreal Protocol. These formulations incorporated stabilizing agents (e.g., citric acid, EDTA) and ensured chemical compatibility with HFA propellants and container materials (e.g., stainless steel canisters - US6739333, US6983743) [10] [3] [1].
  • WO2015065219A1 discloses stable aqueous ipratropium bromide solutions (e.g., for nebulization) containing sodium benzoate and organic acids (e.g., citric acid) to prevent degradation and maintain pH, critical for long-term shelf-life and minimizing irritant potential [3].
  • Generic Market & Suppliers: Following the expiry of core process and early formulation patents, numerous suppliers (e.g., Apotex Inc, Roxane, Sun Pharma, Teva, Aurobindo) produce generic ipratropium bromide. Eight Drug Master Files (DMFs) and 19 finished product suppliers are listed in the US, indicating a mature generic market, although device patents still restrict some formulations [5].

Stereochemical Considerations in Isopropyl-Tropane Modifications

The biological activity of ipratropium bromide is profoundly influenced by the stereochemistry of its tropane core and the configuration at the ester linkage:

  • Tropane Ring Conformation: The tropane ring system (8-azabicyclo[3.2.1]octane) exists in an endo conformation. The quaternary nitrogen atom is fixed in a specific spatial orientation. The 3α-position (bridgehead position relative to the nitrogen) is where the ester group (-OCOCH(OH)CH₂C₆H₅) must be attached for optimal muscarinic receptor antagonism. The α-configuration places this ester group in the equatorial plane, maximizing interaction with the muscarinic receptor's binding pocket [8] [9].
  • Receptor Subtype Selectivity: Muscarinic receptors (M1, M2, M3) exhibit differing sensitivities to stereoisomers. Ipratropium is a non-selective antagonist, binding M1, M2, and M3 receptors. Its potency stems from the tropane ring's fixed geometry and the specific spatial orientation of the hydrophobic phenyl-containing ester moiety. Blocking M3 receptors on airway smooth muscle directly causes bronchodilation. However, blockade of prejunctional M2 receptors (which normally inhibit acetylcholine release) can paradoxically increase acetylcholine release and potentially diminish net bronchodilation or cause reflex bronchoconstriction. The stereochemistry of ipratropium does not confer significant M3 over M2 selectivity, unlike later agents like tiotropium [9] [7].
  • Synthesis and Isomer Control: The synthesis starting from racemic tropine or nortropine typically yields racemic ipratropium. The active pharmaceutical ingredient (API) is generally used as the racemate. However, the quaternization reaction itself can be stereosensitive:
  • Pseudotropine Isomer Issue: Tropine (3α-tropanol) is the required isomer. Its epimer, pseudotropine (ψ-tropine, 3β-tropanol), is inactive or significantly less active at muscarinic receptors. Careful control of the starting material (tropine) purity and reaction conditions is essential to minimize pseudotropine contamination. Modern synthetic routes often start from enantiomerically pure tropine or employ purification steps (e.g., selective crystallization) to remove the β-isomer [4] [8].
  • Ester Chirality: The 3-hydroxy-2-phenylpropanoic acid (tropic acid) moiety possesses a chiral center. Ipratropium bromide used therapeutically is the racemate of the tropic acid ester. While the individual (R)- and (S)- enantiomers of tropic acid derivatives (like atropine itself) show differences in receptor affinity, this stereochemical aspect appears less critical for ipratropium's overall anticholinergic activity in the lung compared to the tropane ring geometry. The quaternary ammonium group dominates receptor binding interactions.

Table 2: Impact of Stereochemistry on Ipratropium Bromide Pharmacology

Stereochemical FeatureConsequence for Ipratropium BromidePharmacological Impact
Tropane Ring (Endo)Fixed conformation; Rigid bicyclic structurePositions quaternary nitrogen and ester group optimally for receptor binding
3α-Ester LinkageEster group equatorial relative to tropane bridgeEssential for high affinity binding to Muscarinic receptors (M1, M2, M3)
3β-Ester (Pseudotropine)Ester group axialSeverely reduced or abolished muscarinic antagonism; Critical impurity to control in API
Racemic Tropic AcidMixture of (R)- and (S)-2-phenylpropanoate estersLesser impact on overall activity compared to tropane stereochemistry; Racemate is used
Quaternary NitrogenFixed positive charge; Tetrahedral geometryPrevents BBB penetration; Enhances local (airway) effect; Key ionic bond with receptor
N-Isopropyl GroupSteric bulk at quaternary nitrogenModifies receptor dissociation kinetics (shorter than tiotropium); Contributes to lipophilicity

Properties

Product Name

Ipratropium (bromide)

IUPAC Name

[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C20H30BrNO3

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1

InChI Key

LHLMOSXCXGLMMN-OJZQKMKLSA-M

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.